molecular formula C14H11N3OS B3262950 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone CAS No. 364050-23-7

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone

Cat. No.: B3262950
CAS No.: 364050-23-7
M. Wt: 269.32 g/mol
InChI Key: UHKYIHVBNFSJIC-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone is a chemical compound that belongs to the class of benzothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone typically involves the following steps:

  • Benzothiadiazole Derivative Synthesis: The benzothiadiazole core can be synthesized through the cyclization of appropriate thiadiazole precursors.

  • Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, such as the Chichibabin synthesis.

  • Coupling Reaction: The final step involves the coupling of the benzothiadiazole derivative with the pyridine derivative under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

  • Industry: Use in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

  • 1-(2,1,3-Benzothiadiazol-5-yl)ethanone

  • 2,1,3-Benzothiadiazol-5-yl acetate

  • (2,1,3-Benzothiadiazol-5-yloxy)acetic acid

Uniqueness: 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)ethanone is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-3-2-4-11(15-9)8-14(18)10-5-6-12-13(7-10)17-19-16-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKYIHVBNFSJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175320
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364050-23-7
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364050-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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